The concept of energy decomposition analysis was discussed in detail in a publication by the Royal Society of Chemistry, which highlights the importance of recognizing that energy components are path functions rather than state functions. This distinction is crucial for accurately interpreting the results of energy decomposition analyses .
Energy decomposition analysis can be classified under computational chemistry techniques, specifically within quantum chemistry methods. It is often employed in conjunction with density functional theory and wave function methods to provide insights into molecular interactions.
The synthesis of Eda-DA involves computational modeling techniques that utilize quantum mechanical principles. The primary methods include:
Eda-DA employs various computational algorithms to calculate energy components. The process typically involves:
The molecular structure analyzed through Eda-DA can vary significantly depending on the system being studied. Typically, it involves examining bond lengths, angles, and dihedral angles within molecules.
Data obtained from Eda-DA includes:
Eda-DA is particularly useful for analyzing reactions where multiple pathways may exist. It allows researchers to compare different reaction mechanisms by evaluating the stability and energy contributions along each pathway.
Technical details include:
The mechanism of action for Eda-DA involves understanding how molecular interactions contribute to stability and reactivity. By decomposing energy contributions, researchers can infer which interactions are most significant in stabilizing a molecular structure or facilitating a reaction.
Data from Eda-DA can reveal:
Eda-DA contributes to understanding physical properties such as:
Chemical properties analyzed through Eda-DA include:
Relevant data often includes computational results that correlate with experimental findings, providing a comprehensive view of molecular behavior.
Eda-DA has several scientific uses, including:
The quest to visualize peptidoglycan (PG) dynamics in live bacteria faced a decades-long barrier known as the "chlamydial anomaly." Chlamydia trachomatis—a major human pathogen—encoded genes for PG biosynthesis and was susceptible to β-lactam antibiotics, yet direct evidence of its PG remained elusive due to technical limitations [1] [5]. Early radiolabeling methods (e.g., using ³H-labeled D-amino acids) were labor-intensive and yielded poor spatiotemporal resolution. Fluorescently tagged antibiotics (e.g., vancomycin-BODIPY) suffered from cytotoxicity and limited penetration [5] [7]. A breakthrough emerged in 2013 with the development of Eda-DA (Ethynyl-D-Alanine-D-Alanine), a dipeptide probe designed to bypass extracellular incorporation. Unlike monopeptide D-amino acid probes, Eda-DA exploited the cytoplasmic enzyme MurF ligase, which incorporates intact dipeptides into lipid-linked PG precursors [1] [3]. This innovation resolved the chlamydial anomaly by revealing septal PG rings in C. trachomatis through click chemistry, ending 50 years of debate [1] [10].
Table 1: Evolution of Key Metabolic Labeling Probes for Peptidoglycan
Probe Type | Example | Incorporation Pathway | Limitations | Key Advance |
---|---|---|---|---|
Radiolabeled D-aa | ³H-D-Ala | Recycling enzymes | Low resolution; requires radioactivity | First evidence of PG dynamics |
FDAAs* | HADA** | Ldt-mediated remodeling | Labels remodeling, not synthesis | Real-time imaging in live cells |
Dipeptide probes | Eda-DA | MurF ligase | Requires two-step labeling | Marks nascent PG synthesis |
Tetrazine probes | Tz-FL-S + TCO-D-Ala | Extracellular ligation | Rapid but extracellular-only | Fluorogenic; no wash steps |
Fluorescent D-Amino Acids; *Hydroxycoumarin-D-Alanine [5] [6] [7]
Peptidoglycan is a mesh-like polymer essential for bacterial osmotic protection, shape maintenance, and division. Its structure comprises:
Bioorthogonal chemistry enables specific reactions in living systems without perturbing native biochemistry. Eda-DA’s alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified fluorophores (e.g., Alexa Fluor 488), facilitating PG visualization [3] [9]. Key advancements include:
Table 2: Bioorthogonal Reactions for PG Probe Detection
Reaction | Rate Constant (M⁻¹s⁻¹) | Probe Pair | Advantages |
---|---|---|---|
CuAAC | 1–10 | Eda-DA + Azide-Alexa Fluor | High signal amplification |
SPAAC | 0.1–2 | ADA-DA* + DBCO-Cy5 | No copper; live-cell compatible |
Tetrazine ligation | 2.6 × 10³ | TCO-D-Ala + Tz-FL-S | Fluorogenic; real-time imaging |
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